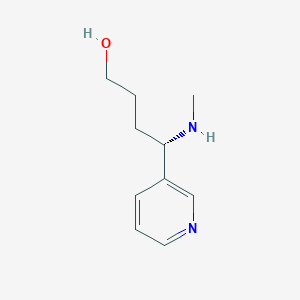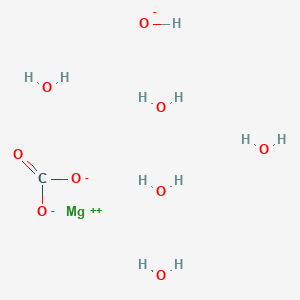
Magnesium;carbonate;hydroxide;pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium carbonate hydroxide pentahydrate is an inorganic compound with the chemical formula ((\text{MgCO}_3)_4 \cdot \text{Mg(OH)}_2 \cdot 5\text{H}_2\text{O}). It is a white, crystalline solid that is commonly used in various industrial and pharmaceutical applications. This compound is known for its stability and unique properties, making it a valuable material in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium carbonate hydroxide pentahydrate can be synthesized through several methods. One common method involves the reaction of magnesium chloride with sodium carbonate in the presence of water. The reaction can be represented as follows: [ 5 \text{MgCl}_2 + 5 \text{Na}_2\text{CO}_3 + 5 \text{H}_2\text{O} \rightarrow \text{Mg}_4(\text{CO}_3)_3(\text{OH})_2 \cdot 3\text{H}_2\text{O} + \text{Mg(HCO}_3)_2 ]
Industrial Production Methods: In industrial settings, magnesium carbonate hydroxide pentahydrate is often produced by the carbonation of magnesium hydroxide. This process involves the reaction of magnesium hydroxide with carbon dioxide under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium carbonate hydroxide pentahydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.
Hydration/Dehydration: It can lose or gain water molecules under different conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide.
Temperature: Decomposition typically occurs at elevated temperatures.
Major Products:
Magnesium Oxide: Formed upon decomposition.
Magnesium Salts: Formed in reactions with acids.
Applications De Recherche Scientifique
Magnesium carbonate hydroxide pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: Employed in the study of biological processes and as a component in certain biochemical assays.
Medicine: Utilized as an antacid and in the formulation of pharmaceutical products.
Industry: Used in the production of rubber, cosmetics, and as a fire retardant.
Mécanisme D'action
The mechanism of action of magnesium carbonate hydroxide pentahydrate involves its ability to neutralize acids. When it reacts with hydrochloric acid in the stomach, it forms magnesium chloride, carbon dioxide, and water, thereby reducing acidity. This neutralization reaction is the basis for its use as an antacid.
Comparaison Avec Des Composés Similaires
Magnesium Carbonate: (\text{MgCO}_3)
Magnesium Hydroxide: (\text{Mg(OH)}_2)
Calcium Carbonate: (\text{CaCO}_3)
Comparison:
Magnesium Carbonate Hydroxide Pentahydrate vs. Magnesium Carbonate: The former contains additional hydroxide and water molecules, making it more stable and versatile in certain applications.
Magnesium Carbonate Hydroxide Pentahydrate vs. Magnesium Hydroxide: The presence of carbonate groups in the former allows it to participate in a wider range of chemical reactions.
Magnesium Carbonate Hydroxide Pentahydrate vs. Calcium Carbonate: Magnesium compounds generally have better solubility in water compared to calcium compounds, making them more suitable for certain applications.
Propriétés
Formule moléculaire |
CH11MgO9- |
|---|---|
Poids moléculaire |
191.40 g/mol |
Nom IUPAC |
magnesium;carbonate;hydroxide;pentahydrate |
InChI |
InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-3 |
Clé InChI |
PWRJGELXVCNTCM-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].O.O.O.O.O.[OH-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


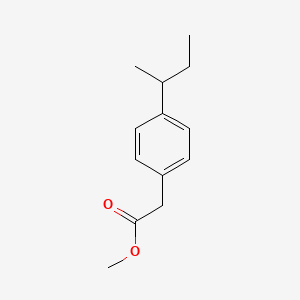
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
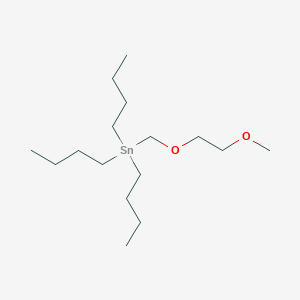
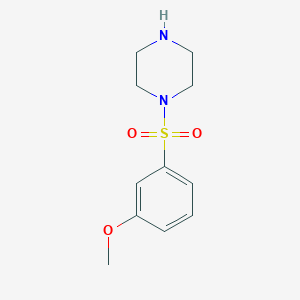
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
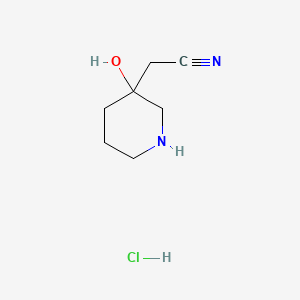
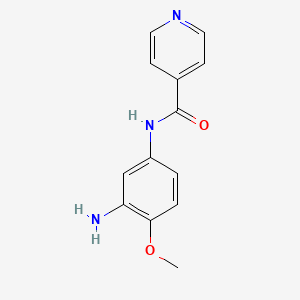
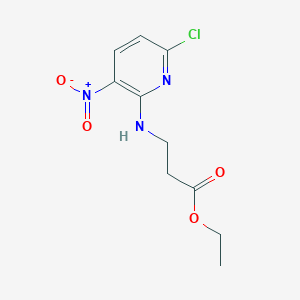
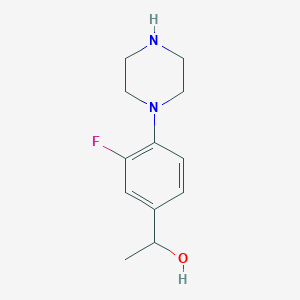
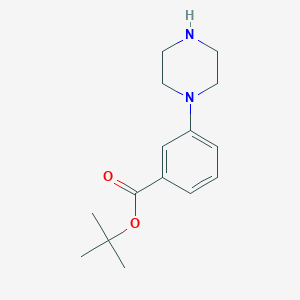
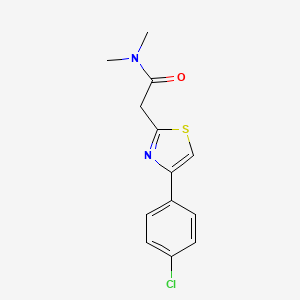
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
